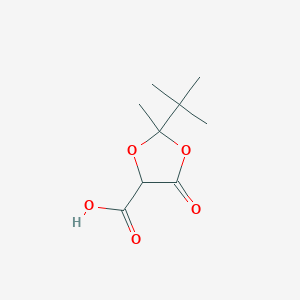![molecular formula C14H21N3O3 B14190153 5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene CAS No. 918446-57-8](/img/structure/B14190153.png)
5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene is an organic compound that features an azide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halomethyl derivative of the benzene ring reacts with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety when handling azides.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Palladium Catalyst: Used in reduction reactions.
Strong Oxidizers: Such as potassium permanganate for oxidation reactions.
Major Products
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azide group.
Carbonyl Compounds: Formed via oxidation of the methoxy group.
Wissenschaftliche Forschungsanwendungen
5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene has several applications in scientific research:
Biology: Utilized in the labeling of biomolecules due to the reactivity of the azide group.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene largely depends on the specific reaction it undergoes. For instance, in click chemistry, the azide group reacts with an alkyne to form a triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Azidomethyl)-2′-deoxyuridine: Another azide-containing compound used for DNA labeling.
Azidomethylbenzene: A simpler analog with similar reactivity but fewer functional groups.
Uniqueness
5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications. The presence of both azide and methoxy groups provides multiple sites for chemical modification, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
918446-57-8 |
|---|---|
Molekularformel |
C14H21N3O3 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
5-(azidomethyl)-2-methoxy-1,3-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C14H21N3O3/c1-9(2)19-12-6-11(8-16-17-15)7-13(14(12)18-5)20-10(3)4/h6-7,9-10H,8H2,1-5H3 |
InChI-Schlüssel |
UXSIZVNJIVFHBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=CC(=C1OC)OC(C)C)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14190097.png)

![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)

![1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]-](/img/structure/B14190110.png)
![3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B14190116.png)

![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)

